Benzeneacetic acid, alpha-[[(4-methoxyphenyl)sulfonyl]amino]-, (S)- (9CI)
Description
Benzeneacetic acid, alpha-[[(4-methoxyphenyl)sulfonyl]amino]-, (S)- (9CI) is a chiral organic compound characterized by a benzeneacetic acid backbone with a sulfonamide functional group at the alpha position. The sulfonamide group is substituted with a 4-methoxyphenyl moiety, and the stereochemistry at the alpha carbon is specified as the S-enantiomer.
Properties
IUPAC Name |
(2S)-2-[(4-methoxyphenyl)sulfonylamino]-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-21-12-7-9-13(10-8-12)22(19,20)16-14(15(17)18)11-5-3-2-4-6-11/h2-10,14,16H,1H3,(H,17,18)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNBBRUKSKERPY-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetic acid, alpha-[[(4-methoxyphenyl)sulfonyl]amino]-, (S)- (9CI) typically involves the following steps:
Formation of the Sulfonamide Group: This can be achieved through the oxidative coupling of thiols and amines.
Introduction of the Phenylacetic Acid Moiety: The sulfonamide intermediate can then be reacted with a phenylacetic acid derivative under appropriate conditions to form the final product. This step may involve the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of Benzeneacetic acid, alpha-[[(4-methoxyphenyl)sulfonyl]amino]-, (S)- (9CI) may involve large-scale oxidative coupling reactions followed by purification steps such as crystallization or chromatography to obtain the pure compound. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction of the sulfonamide group can yield corresponding amines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate the reduction process.
Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation can be employed under controlled conditions.
Major Products:
Oxidation: Hydroxylated derivatives of the compound.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Nitrated or halogenated derivatives of the aromatic rings.
Scientific Research Applications
(S)-2-(4-Methoxyphenylsulfonamido)-2-phenylacetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its sulfonamide group.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, alpha-[[(4-methoxyphenyl)sulfonyl]amino]-, (S)- (9CI) involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Variations in the Sulfonyl Group
Key Analogs :
- (2R)-{[(4-Methylphenyl)sulfonyl]amino}(phenyl)acetic acid (): Substituent: 4-Methylphenyl group instead of 4-methoxyphenyl. Stereochemistry: R-configuration at the alpha carbon.
- Benzeneacetic acid, alpha-[[(4-chlorophenyl)sulfonyl]amino]-, (S)- (hypothetical analog): Substituent: Chlorine (electron-withdrawing) instead of methoxy. Impact: Increased acidity at the alpha position due to electron withdrawal, enhancing hydrogen-bonding interactions .
Table 1: Substituent Effects on Sulfonamide Derivatives
Stereochemical Variations
Key Analogs :
- (R)-Butibufen ():
- Structure: Features an R-configuration at the alpha carbon with ethyl and isobutyl groups.
- Impact: Demonstrates how enantiomers exhibit divergent biological activities; R-Butibufen may have distinct pharmacokinetic profiles compared to S-forms.
- (S)-Amino-(4-Chloro-Phenyl)-Acetic Acid (): Stereochemistry: S-configuration with a chlorine substituent. Application: Used in peptide synthesis due to chiral purity and stability .
Table 2: Stereochemical Influence on Properties
Amino Group Modifications and Protecting Groups
Key Analogs :
- (S)-Fmoc-3-chloro-phenylglycine (): Structure: 3-Chlorophenyl group with Fmoc-protected amino group. Impact: The Fmoc group enhances solubility in organic solvents and prevents unwanted side reactions during synthesis .
- Benzeneacetic acid, alpha-(methyleneamino)- (): Structure: Methyleneamino group instead of sulfonamide. Properties: Predicted pKa = 2.05, boiling point = 276.7°C, density = 1.10 g/cm³ .
Table 3: Amino Group Derivatives
Physicochemical and Pharmacological Trends
- Acidity : Methoxy and methyl substituents decrease acidity compared to electron-withdrawing groups (e.g., Cl), as seen in (pKa ~2.05) vs. (Bis(p-chlorophenyl)acetic acid) .
- Solubility : Sulfonamide groups enhance water solubility, while bulky substituents (e.g., Fmoc in ) improve organic phase compatibility .
- Bioactivity : The S-configuration in the target compound may optimize binding to chiral receptors, contrasting with R-Butibufen’s anti-inflammatory effects .
Biological Activity
Benzeneacetic acid, alpha-[[(4-methoxyphenyl)sulfonyl]amino]-, (S)-(9CI) (CAS No. 117309-46-3) is a sulfonamide derivative known for its potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its structural features that enable diverse biological interactions.
Chemical Structure and Properties
- Molecular Formula : C15H15NO5S
- Molecular Weight : 321.35 g/mol
- Chemical Structure : The compound contains a benzeneacetic acid backbone with a sulfonamide group attached to a methoxyphenyl moiety.
Benzeneacetic acid derivatives often exhibit their biological activity through mechanisms such as enzyme inhibition, particularly targeting carbonic anhydrases (CAs), which play crucial roles in various physiological processes. The sulfonamide group is known to interact with the zinc ion in the active site of CAs, inhibiting their activity and thereby influencing metabolic pathways.
1. Antitumor Activity
Research indicates that compounds similar to benzeneacetic acid derivatives have shown potential antitumor effects. For instance, studies have demonstrated that certain benzenesulfonamides exhibit selective inhibition of carbonic anhydrases, which are implicated in tumor growth and metastasis. In vivo studies have reported varying degrees of efficacy against mouse lymphoid leukemia, although specific data on this compound’s antitumor activity remains limited .
2. Enzyme Inhibition
The compound has been investigated for its inhibitory effects on various enzymes:
- Carbonic Anhydrases : As previously mentioned, the sulfonamide moiety facilitates binding to CAs, with some studies reporting nanomolar affinities for specific isoforms .
- Acetylcholinesterase (AChE) : Related compounds have shown significant AChE inhibitory activity, suggesting potential applications in treating neurodegenerative diseases .
3. Antimicrobial Properties
Benzeneacetic acid derivatives have been evaluated for their antibacterial properties. Compounds featuring similar structural motifs have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, indicating that this class of compounds may serve as potential antimicrobial agents .
Table 1: Summary of Biological Activities
Case Study: Inhibition of Carbonic Anhydrases
A study focused on a series of N-aryl-β-alanine derivatives found that compounds with a sulfonamide group exhibited higher binding affinities to CA isoforms compared to other structural analogs. The binding interactions were characterized using X-ray crystallography, revealing key interactions between the sulfonamide group and the active site .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
